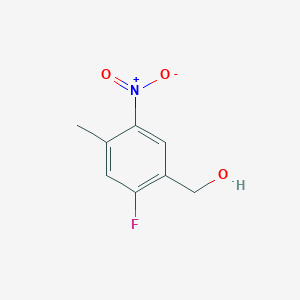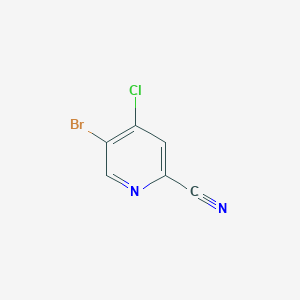
(5-Brom-4-methylpyridin-3-yl)methanamin
Übersicht
Beschreibung
“(5-Bromo-4-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 2228191-13-5. It has a molecular weight of 273.99 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “(5-Bromo-4-methylpyridin-3-yl)methanamine” is1S/C7H9BrN2.2ClH/c1-5-6 (2-9)3-10-4-7 (5)8;;/h3-4H,2,9H2,1H3;2*1H . This indicates that the compound has a pyridine ring with a bromine atom and a methyl group attached to it. Physical And Chemical Properties Analysis
“(5-Bromo-4-methylpyridin-3-yl)methanamine” is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthese von Pyridin-basierten Derivaten
Die Verbindung wird in der Synthese von neuartigen Pyridinderivaten über Suzuki-Kreuzkupplungsreaktionen verwendet . Diese Derivate haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaft.
Quantenmechanische Untersuchungen
Quantenmechanische Studien, wie z. B. die Dichtefunktionaltheorie (DFT), werden an Pyridinderivaten durchgeführt, um ihre elektronischen Eigenschaften zu verstehen . Dies ist entscheidend für die Entwicklung von Verbindungen mit gewünschter Reaktivität und Stabilität.
Chirale Dotierstoffe für Flüssigkristalle
Die aus Quantenstudien gewonnenen elektronischen Eigenschaften deuten darauf hin, dass einige Derivate als chirale Dotierstoffe bei der Herstellung von Flüssigkristallen dienen könnten . Dies hat Auswirkungen auf Displaytechnologien und optische Geräte.
Antithrombotische Aktivitäten
Einige synthetisierte Pyridinderivate zeigen antithrombotische Aktivitäten . Sie können möglicherweise verwendet werden, um Behandlungen zu entwickeln, die Blutgerinnsel verhindern, die eine Hauptursache für Herzinfarkte und Schlaganfälle sind.
Biofilminhibition
Die Derivate zeigen auch vielversprechende Ergebnisse in der Biofilminhibition . Diese Anwendung ist wichtig für medizinische Geräte und Implantate, bei denen die Bildung von Biofilmen zu Infektionen führen kann.
Hämolytische Aktivitäten
Die hämolytische Aktivität dieser Verbindungen wird untersucht, um ihr Sicherheitsprofil in biologischen Systemen zu beurteilen . Dies ist wichtig für jede potenzielle therapeutische Anwendung, um sicherzustellen, dass die Verbindungen keine Schäden an roten Blutkörperchen verursachen.
Materialwissenschaftliche Anwendungen
Die strukturellen und elektronischen Eigenschaften der Pyridinderivate machen sie zu Kandidaten für verschiedene materialwissenschaftliche Anwendungen . Sie könnten bei der Entwicklung neuer Materialien mit bestimmten elektrischen oder mechanischen Eigenschaften eingesetzt werden.
Pharmazeutische Chemie
In der pharmazeutischen Chemie dient die Verbindung als Baustein für die Synthese von Molekülen mit potenziellen pharmakologischen Aktivitäten . Es ist ein zentrales Forschungsgebiet für die Entwicklung neuer Medikamente.
Wirkmechanismus
The mechanism of action of BMPM is not completely understood. However, it is known that BMPM acts as an inhibitor of the enzyme cytochrome P450 (CYP). CYP is an enzyme that is involved in the metabolism of drugs and other compounds. BMPM binds to the active site of CYP and inhibits its activity, thus preventing the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
BMPM has been shown to have a variety of biochemical and physiological effects. BMPM has been shown to inhibit the activity of CYP, which can lead to a decrease in the metabolism of drugs and other compounds. BMPM has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, BMPM has been shown to have an effect on the release of neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BMPM in laboratory experiments has several advantages and limitations. One of the advantages of using BMPM in laboratory experiments is that it is relatively inexpensive and easy to obtain. Another advantage of using BMPM in laboratory experiments is that it is relatively stable and has a long shelf life. One of the limitations of using BMPM in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for BMPM research. One potential future direction is to further study the mechanism of action of BMPM. Another potential future direction is to further study the biochemical and physiological effects of BMPM. Additionally, further research could be conducted on the synthesis of BMPM and the development of more efficient and cost-effective synthesis methods. Finally, further research could be conducted on the use of BMPM in drug metabolism studies.
Eigenschaften
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRSJDBBLGQHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283190 | |
| Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211534-09-6 | |
| Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)



![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)






